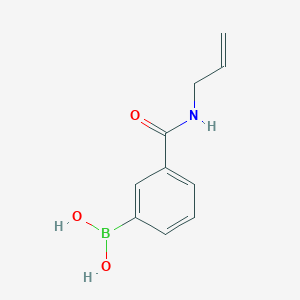

3-Allylaminocarbonylphenylboronic acid

Description

Significance of Boron-Containing Organic Compounds in Modern Chemistry

Organoboron compounds, which are organic compounds featuring a carbon-boron bond, have become indispensable tools in modern synthetic chemistry. rsc.orgwikipedia.org Their utility stems from the unique electronic properties of the boron atom, which can act as a Lewis acid, enabling a wide array of chemical transformations. These compounds are generally stable, have low toxicity, and are compatible with a variety of functional groups, making them highly versatile reagents and building blocks in organic synthesis. nih.gov

One of the most notable applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org Beyond cross-coupling reactions, organoboron compounds are also pivotal in hydroboration-oxidation reactions, which allow for the anti-Markovnikov hydration of alkenes and alkynes, a fundamental transformation in organic synthesis. The continuous development of new reactions involving organoboron compounds underscores their central role in advancing chemical research and enabling the construction of intricate molecular architectures.

Overview of Phenylboronic Acid Scaffolds in Synthesis and Applications

Among the vast family of organoboron compounds, phenylboronic acids and their derivatives represent a particularly important class. A phenylboronic acid consists of a phenyl ring attached to a boronic acid functional group (-B(OH)₂). wikipedia.org This scaffold is a cornerstone in medicinal chemistry and materials science. The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in the design of sensors for carbohydrates, such as glucose. nih.gov This has led to significant research into phenylboronic acid-based systems for glucose monitoring.

Furthermore, the phenylboronic acid scaffold is a common motif in the design of enzyme inhibitors. The boron atom can interact with catalytic residues, such as serine, in the active site of enzymes, mimicking the tetrahedral transition state of substrate hydrolysis. nih.gov This has made phenylboronic acid derivatives promising candidates for the inhibition of proteases and other hydrolases, with applications in the treatment of various diseases, including cancer and infectious diseases. nih.govmdpi.comnih.gov The ability to readily modify the phenyl ring allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. researchgate.net

Contextualization of 3-Allylaminocarbonylphenylboronic Acid as a Research Target

Within the diverse landscape of phenylboronic acid derivatives, This compound has been identified as a compound of interest in chemical research. Its structure combines the characteristic phenylboronic acid core with an allylaminocarbonyl substituent at the meta-position of the phenyl ring. This particular combination of functional groups suggests its potential utility in several areas of advanced chemical research.

The boronic acid group provides the capacity for interactions with biological targets, such as enzymes, while the allyl group offers a reactive handle for further chemical modifications, such as polymerization or bioconjugation. The amide linkage introduces the potential for hydrogen bonding interactions, which can contribute to binding affinity and selectivity for a target protein.

While extensive, detailed research focusing exclusively on this compound is not widely available in the public domain, its synthesis and availability from chemical suppliers indicate its use in screening libraries for drug discovery and materials science applications. It is often investigated as part of a larger set of structurally related phenylboronic acid derivatives to probe structure-activity relationships. For instance, its potential inhibitory activity against enzymes like β-lactamases, which are responsible for antibiotic resistance, is an area of active investigation for this class of compounds. nih.govnih.gov The study of this compound, therefore, contributes to the broader understanding of how substitutions on the phenylboronic acid scaffold influence biological activity and chemical reactivity.

Below is a data table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 850567-29-2 nih.gov |

| Molecular Formula | C₁₀H₁₂BNO₃ nih.gov |

| Molecular Weight | 205.02 g/mol nih.gov |

| IUPAC Name | (3-(allylcarbamoyl)phenyl)boronic acid |

| Physical Description | Solid |

Properties

IUPAC Name |

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMVTUXWBLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393130 | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-29-2 | |

| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Electronic Characteristics of Phenylboronic Acid Derivatives

Lewis Acidity and Coordination Chemistry of Boron Centers

The boron atom in 3-Allylaminocarbonylphenylboronic acid possesses a vacant p-orbital, which allows it to act as a Lewis acid, accepting a pair of electrons from a Lewis base. In aqueous solution, this manifests as the acceptance of a hydroxide (B78521) ion to form a tetrahedral boronate species. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form is a key aspect of its chemistry and is quantified by its pKa value. nih.gov

The Lewis acidity of a phenylboronic acid is significantly influenced by the electronic properties of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups increase Lewis acidity (lowering the pKa) by stabilizing the negative charge of the resulting boronate anion. Conversely, electron-donating groups decrease Lewis acidity (raising the pKa). semanticscholar.org

| Substituent (meta-position) | pKa Value | Hammett Constant (σm) |

|---|---|---|

| -H (Unsubstituted) | ~8.8 | 0.00 |

| -CH3 (Electron-donating) | ~9.0 | -0.07 |

| -Cl (Electron-withdrawing) | ~8.4 | 0.37 |

| -CF3 (Strongly electron-withdrawing) | ~8.0 | 0.43 |

| -NO2 (Strongly electron-withdrawing) | ~7.8 | 0.71 |

This table presents approximate pKa values and Hammett constants for representative phenylboronic acids to illustrate the effect of meta-substituents on Lewis acidity. Data compiled from various sources. nih.govpitt.edunih.govresearchgate.net

Reversible Covalent Bond Formation with Diols and Polyols

A hallmark of phenylboronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides and polyols. nih.gov This reaction involves the condensation of the boronic acid and the diol to form a cyclic boronate ester, releasing water. researchgate.netbath.ac.uk The formation of these five- or six-membered rings is typically favored in aqueous environments at pH values near or above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is present. researchgate.net

The stability of the boronate ester complex is dependent on several factors, including the pH of the solution, the pKa of the boronic acid, and the specific structure and stereochemistry of the diol. researchgate.net The reversibility of this bond is crucial; the boronate ester can be hydrolyzed back to the boronic acid and the diol by lowering the pH. researchgate.net This pH-dependent binding and release mechanism is a cornerstone of the application of boronic acids in sensing and separation technologies. acs.org

Dynamic Covalent Chemistry and Exchange Mechanisms

The reversible formation of boronate esters is a prime example of dynamic covalent chemistry (DCC). rsc.org DCC involves chemical reactions that are reversible under specific conditions, allowing the components of a molecular system to exchange and re-assemble, leading to the thermodynamically most stable product. scispace.com For this compound, this means that in the presence of a mixture of diols, the boronic acid can dynamically exchange binding partners. nih.gov

This equilibrium-driven process allows for the creation of responsive materials and complex molecular systems. acs.org The boronate ester linkage can be used to form hydrogels, polymers, and other macromolecular structures that can self-heal or change their properties in response to stimuli like pH changes or the introduction of a competitive diol binder. acs.org The kinetics and thermodynamics of this exchange are central to designing such dynamic systems. acs.org

Oxidative Stability and Mechanistic Investigations in Diverse Environments

Despite their utility, a significant limitation of phenylboronic acids is their susceptibility to oxidation. nih.gov In biological or other oxidative environments, they can be converted to the corresponding phenol (B47542) (3-Allylaminocarbonylphenol in this case) and boric acid. nih.gov This oxidative deboronation is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide. nih.gov

The mechanism generally involves the attack of a nucleophilic oxidant on the electron-deficient boron atom. nih.gov The rate-limiting step is believed to be a 1,2-shift where the aryl group migrates from the boron to the oxygen atom, leading to a borate (B1201080) ester that is rapidly hydrolyzed. nih.govnih.gov

Catalytic Applications and Mechanistic Insights

Lewis Acid Catalysis in Organic Transformations

No studies were found that investigate the use of 3-Allylaminocarbonylphenylboronic acid as a Lewis acid catalyst.

There is no available data on the application of this compound in catalyzing carbonyl condensation reactions.

Research on the role of this compound in acylation and alkylation reactions has not been reported.

The utility of this compound as a catalyst in cycloaddition reactions has not been documented.

Carbon-Carbon Bond Formation Methodologies

Specific applications of this compound in the following carbon-carbon bond-forming reactions are not described in the current scientific literature.

There are no reports on the use of this compound as a substrate or catalyst in Suzuki-Miyaura cross-coupling reactions.

The involvement of this compound in Petasis-type Mannich reactions has not been investigated.

Due to the lack of specific research on "this compound," a data table of compound names mentioned in the article cannot be generated.

Hydrolysis and Depolymerization Catalysis

The catalytic activity of boronic acids, including functionalized phenylboronic acids, extends to promoting hydrolysis and depolymerization reactions. This is often attributed to their ability to act as Lewis acids and to form reversible covalent complexes with diols, which are prevalent in carbohydrates like cellulose (B213188).

Hydroxylation of Boronic Acids to Phenols

The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a significant transformation in organic synthesis. While this reaction typically involves the consumption of the boronic acid rather than its use as a catalyst, understanding this process is crucial for its application in synthetic chemistry. Various methods have been developed for this transformation, often employing an oxidizing agent to replace the boronic acid moiety with a hydroxyl group.

Several catalyst-free methods have been reported for the efficient hydroxylation of arylboronic acids. rsc.orgrsc.org For instance, sodium perborate (B1237305) in water can achieve high yields of phenols from arylboronic acids in a very short reaction time at room temperature. rsc.org Another green approach utilizes hydrogen peroxide as the oxidant, which can proceed rapidly without a catalyst, especially when an alcohol is used as a co-solvent. arkat-usa.orgresearchgate.net The reaction mechanism is proposed to involve the formation of an adduct between the phenylboronic acid and hydrogen peroxide, followed by phenyl group migration and subsequent hydrolysis to yield the phenol (B47542). arkat-usa.org

The choice of oxidant and reaction conditions can be tailored to tolerate a wide range of functional groups on the aromatic ring. organic-chemistry.orgorganic-chemistry.orgnih.govscispace.com For example, m-chloroperbenzoic acid (MCPBA) has been used for a mild and highly efficient synthesis of phenols from arylboronic acids in an aqueous solution at room temperature. organic-chemistry.org Isotopic labeling studies in this case suggested that the oxygen atom in the resulting phenol originates from the MCPBA. organic-chemistry.org N-oxides also serve as effective reagents for this transformation at ambient temperatures. nih.gov In some systems, the reaction is promoted by a base such as potassium hydroxide (B78521) with tert-butyl hydroperoxide as the oxidant. organic-chemistry.org Furthermore, Co(II)-porphyrin complexes have been shown to catalyze the oxidative hydroxylation of arylboronic acids under blue-light irradiation. mdpi.com

| Oxidant | Catalyst/Promoter | Solvent | Key Features | Reference(s) |

| Sodium Perborate | None | Water | Catalyst-free, rapid reaction at room temperature. | rsc.orgrsc.org |

| Hydrogen Peroxide | None | Water/Ethanol (B145695) | Catalyst- and solvent-free options, very short reaction times. | arkat-usa.orgresearchgate.net |

| MCPBA | None | Water/Ethanol | Mild conditions, high efficiency, oxygen from oxidant. | organic-chemistry.org |

| N-Oxides | None | Dichloromethane | Rapid conversion at ambient temperature. | nih.gov |

| tert-butyl hydroperoxide | KOH | Not specified | Base-promoted, good to excellent yields. | organic-chemistry.org |

| Air (O2) | Co(II)TCPP/PANI | Acetonitrile/Water | Blue-light irradiation, environmentally friendly. | mdpi.com |

| Diacetoxyiodobenzene | None | Not specified | Metal- and light-free, good functional group tolerance. | nih.gov |

Depolymerization of Cellulose

Phenylboronic acids and their derivatives have emerged as effective catalysts for the depolymerization of cellulose in water under neutral or near-neutral pH conditions. researchgate.netacs.org This approach offers an alternative to traditional methods that rely on mineral acids, which can lead to less selective hydrolysis and require subsequent neutralization. acs.org The catalytic activity of phenylboronic acids in this context is attributed to their ability to reversibly bind to the diol moieties present in the glucose units of cellulose. researchgate.net This interaction is thought to facilitate the hydrolysis of the glycosidic bonds linking the glucose monomers.

The efficiency of cellulose hydrolysis can be influenced by the nature of the substituents on the phenylboronic acid. researchgate.netacs.org Functional groups that enhance water solubility or introduce additional catalytic functionalities can improve the depolymerization process. researchgate.nethuji.ac.il For example, appending hydrophilic tethers to o-aminomethylphenylboronic acids has been shown to create water-soluble catalysts that can effectively dissolve and depolymerize cellulose into water-soluble oligosaccharides at elevated temperatures. researchgate.nethuji.ac.il Some of these tethers include moieties like carboxylic acids or imidazole (B134444), which may themselves contribute to the hydrolysis of glycosidic bonds. researchgate.netacs.org In one study, a morpholine-substituted o-aminomethylphenylboronic acid, when pre-impregnated onto cellulose, led to the highly selective formation of glucose. researchgate.net

Multifunctional carbocatalysts, prepared by introducing boronic and sulfonic acid groups onto a carbon support, have also been developed for cellulose hydrolysis. researchgate.net In these systems, the boronic acid groups are thought to mediate the interaction between the cellulose molecules and the catalyst surface, thereby enhancing the catalytic hydrolysis driven by the sulfonic acid sites. researchgate.net Bifunctional porous polymers bearing both boronic and sulfonic acids have also been investigated as cellulase-mimetic catalysts for cellulose hydrolysis. sci-hub.se

| Phenylboronic Acid Derivative | Tether/Functional Group | Temperature (°C) | Reaction Time (h) | Outcome | Reference(s) |

| o-aminomethylphenylboronic acid derivatives | Various hydrophilic tethers | ~120 | 24 | Efficient hydrolysis to water-soluble oligosaccharides. | researchgate.nethuji.ac.il |

| Morpholine substituted o-aminomethylphenylboronic acid | Morpholine | 110 | 3 | Selective formation of glucose after pre-impregnation. | researchgate.net |

| Phenylboronic acid with a histamine (B1213489) functional unit | Histamine (imidazole) | 120 | 22 | 48 wt% cellulose dissolution and hydrolysis. | acs.org |

| Phenylboronic acid with a phosphoric acid appendage | Phosphoric acid | 120 | 22 | Similar results to the histamine-functionalized catalyst. | acs.org |

| Boronic and sulfonic acid functionalized carbon | -SO3H | 180 | 3 | Maximum glucose yield of 64% from pretreated cellulose. | researchgate.net |

Accelerated Reaction Kinetics in Microdroplet Environments

Chemical reactions conducted in microdroplets can exhibit significantly accelerated kinetics compared to the same reactions in bulk solution. nih.govsemanticscholar.orgyoutube.comescholarship.org This phenomenon has been observed for a variety of organic reactions, including those involving boronic acids. rsc.orgresearchgate.netnih.gov The acceleration is often attributed to factors such as the high surface-to-volume ratio of microdroplets, partial solvation of reactants at the air-liquid interface, and the presence of strong electric fields at the interface. nih.govyoutube.comrsc.orgrsc.orgnih.gov

For boronic acids, reactions in microdroplets can be orders of magnitude faster than in bulk. rsc.orgresearchgate.netnih.gov For example, condensation-based click reactions involving 2-formyl phenylboronic acid and various amines have been shown to be accelerated by three orders of magnitude when conducted in microdroplets under ambient conditions without a catalyst. rsc.orgresearchgate.netnih.gov It is suggested that the air-liquid interface of the microdroplets acts as a "superacid" and a drying surface, which facilitates the dehydration steps in these reactions. rsc.orgnih.gov

The strong electric fields at the interface of microdroplets have also been shown to induce the covalent condensation of boronic acids at room temperature. rsc.orgnih.gov This provides a platform for studying the formation of boronate linkages and the polymerization of boronic acids. rsc.orgnih.gov The accelerated kinetics in microdroplets can be harnessed for applications such as late-stage functionalization in drug discovery, allowing for the rapid synthesis of derivatives. nih.gov

| Reaction Type | Boronic Acid | Key Finding | Magnitude of Acceleration | Reference(s) |

| Click Reactions | 2-Formyl phenylboronic acid | Catalyst-free reaction with amines at ambient conditions. | Three orders of magnitude faster than bulk. | rsc.orgresearchgate.netnih.gov |

| Covalent Condensation | Phenylboronic acid and 4,4'-biphenyldiboronic acid | Electric-field-induced condensation at room temperature. | Not quantified, but enables reaction under mild conditions. | rsc.orgnih.gov |

| General Reactions | Various | Reactions involving C-C, C-N, and C-O bond formation are accelerated. | Orders of magnitude. | nih.govsemanticscholar.org |

Bifunctional and Organocatalytic Systems

Organoboron acids, including phenylboronic acids, are recognized for their utility as catalysts in a range of organic transformations, often functioning as stable and organic-soluble Lewis acids. nih.gov Their catalytic activity typically relies on the reversible formation of covalent bonds with oxygen-containing functional groups. nih.govresearchgate.net The presence of both a Lewis acidic boronic acid group and a hydrogen-bond-donating/accepting aminocarbonyl group in this compound suggests its potential for use in bifunctional and organocatalytic systems.

Boronic acids have been successfully employed as catalysts for the activation of hydroxyl groups, enabling transformations under mild conditions. researchgate.net For instance, they can catalyze the formation of amides from carboxylic acids and amines, activate alcohols for Friedel-Crafts-type reactions, and enhance the nucleophilicity of diols and saccharides through the formation of tetrahedral adducts. researchgate.net In the context of amidation, ortho-iodophenylboronic acids have been shown to be efficient catalysts at room temperature, with evidence suggesting activation of the carboxylic acid through a hydrogen bond. nih.gov

The concept of bifunctional catalysis, where two different functional groups in a catalyst work in concert, is a powerful strategy in catalyst design. A bifunctional catalyst containing both a boronic acid and a phosphorus(V) group has been developed for the direct amidation of carboxylic acids at room temperature. researchgate.net While specific studies on this compound as a bifunctional catalyst are not prevalent in the searched literature, its structure is amenable to such a role. The aminocarbonyl group could potentially participate in catalysis through hydrogen bonding to one of the substrates, thereby orienting it for reaction at the boronic acid active site. This could be particularly relevant in reactions involving carboxylic acids or alcohols.

Furthermore, chiral α-substituted allylboronic acids have been synthesized via organocatalytic methods and have been shown to react with aldehydes and other electrophiles with a high degree of chirality transfer. nih.gov This highlights the broader potential of functionalized boronic acids in asymmetric organocatalysis.

Applications in Advanced Materials and Polymer Science

Design and Fabrication of Responsive Polymeric Materials

Polymers incorporating 3-Allylaminocarbonylphenylboronic acid are designed to exhibit significant changes in their physical and chemical properties in response to environmental triggers. researchgate.net The primary mechanism behind this responsiveness is the equilibrium of the boronic acid group, which can reversibly bind with 1,2- and 1,3-diols (such as glucose) and shift between a neutral, trigonal planar state and a negatively charged, tetrahedral boronate state depending on the ambient pH. mdpi.comacs.org This transition alters the polymer's hydrophilicity, charge density, and conformation. mdpi.com

Polymer brushes are assemblies of polymer chains tethered by one end to a surface. When these brushes are synthesized using monomers like this compound, the surface itself becomes responsive to pH. rsc.orgrsc.org At low pH, the boronic acid groups are predominantly in their uncharged, hydrophobic state, causing the polymer chains to collapse. As the pH increases above the pKa of the boronic acid, the groups become negatively charged, leading to electrostatic repulsion between adjacent chains. This repulsion, combined with increased hydrophilicity, forces the polymer brushes to extend and swell, resulting in a dramatic change in surface properties. mdpi.comacs.orgnih.gov This pH-induced conformational change can be harnessed to control surface wettability, adhesion, and bio-interactivity.

| Stimulus | Polymer Brush State | Governing Interaction | Resulting Surface Property |

| Low pH (below pKa) | Collapsed / Shrunken | Hydrophobic interactions; lack of charge repulsion | More hydrophobic, potentially cell-adhesive |

| High pH (above pKa) | Extended / Swollen | Electrostatic repulsion; increased hydrophilicity | More hydrophilic, cell-repulsive |

This interactive table summarizes the pH-responsive behavior of polymer brushes functionalized with phenylboronic acid moieties.

Surface-Initiated Reversible Addition-Fragmentation Chain Transfer (SI-RAFT) polymerization is a powerful technique for grafting well-defined polymer brushes from a substrate. rsc.orgresearchgate.net This "grafting-from" method provides excellent control over the molecular weight, density, and architecture of the tethered polymer chains.

The this compound monomer is particularly suited for this process due to its terminal allyl group. While radical polymerization of allyl monomers can sometimes be challenging, RAFT polymerization offers a controlled "living" process that can effectively incorporate such monomers. scientific.netpsu.edunih.gov The SI-RAFT process involves first immobilizing a RAFT chain transfer agent (CTA) onto the desired surface. The surface is then exposed to the this compound monomer and a radical initiator, causing the polymer chains to grow directly from the surface-bound CTA. researchgate.net This method allows for the fabrication of dense, uniform layers of responsive polymer brushes, creating highly functionalized surfaces. rsc.org

Smart Hydrogels and Dynamic Networks

Smart hydrogels are cross-linked polymer networks that can undergo significant volume changes in response to specific stimuli. semanticscholar.orgresearchgate.netfrontiersin.org The incorporation of this compound into a hydrogel network creates a material that is sensitive to both pH and the presence of diol molecules like glucose. nih.govrsc.org The cross-links in these networks can be formed by the reversible covalent bonds between boronic acid groups and polyol polymers (such as polyvinyl alcohol). This dynamic bonding imparts unique properties, including:

pH-Responsiveness: Changes in pH alter the boronic acid/boronate ester equilibrium, affecting the cross-linking density and causing the hydrogel to swell or shrink. nih.gov

Glucose-Responsiveness: In the presence of glucose, the glucose molecules can competitively bind with the boronic acid groups, displacing the diol cross-linker. This disruption of the network leads to swelling or even dissolution of the hydrogel, a property being extensively explored for self-regulated insulin (B600854) delivery systems. researchgate.netrsc.org

Self-Healing: Because the boronate ester cross-links are reversible, the hydrogel can self-heal after being damaged. When the fractured surfaces are brought back into contact, the dynamic bonds can reform, restoring the network's integrity. researchgate.netrsc.org

Surface Modification and Functional Coatings

Coating a surface with polymers containing this compound can fundamentally alter its properties and introduce new functionalities. As discussed, SI-RAFT polymerization is a prime method for creating such functional coatings in the form of polymer brushes. rsc.org These coatings can be designed to interact with biological systems in a controlled manner. For instance, phenylboronic acid is known to bind to sialic acid residues, which are commonly found on the surfaces of cells. nih.govacs.org This interaction can be used to promote or prevent cell adhesion based on the pH of the surrounding environment. Such intelligent surfaces have potential applications in biomedical implants, cell culture platforms, and diagnostic devices. nih.gov

Integration in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Polymers containing boronic acid moieties are excellent candidates for building blocks in stimuli-responsive supramolecular systems. researchgate.net The boronic acid group can participate in multiple types of interactions, including hydrogen bonding and the formation of reversible boronate esters. By designing block copolymers where one block contains this compound, it is possible to create materials that self-assemble into structures like micelles or vesicles. These assemblies can be engineered to be stable under certain conditions but disassemble in response to a change in pH or the introduction of a competing diol molecule, allowing for the controlled release of an encapsulated payload. researchgate.netresearchgate.net

Biomedical and Biological Interface Research

Molecular Recognition and Ligand Binding Studies

3-Allylaminocarbonylphenylboronic acid is a member of the phenylboronic acid (PBA) family, which is widely recognized for its ability to engage in molecular recognition with a variety of biologically significant molecules. nih.gov This capability stems from the unique chemical properties of the boronic acid group, which can form reversible covalent bonds with molecules containing cis-diol functionalities. nih.govnih.gov This interaction is central to its application in biological and biomedical research.

The primary mechanism for the interaction between this compound and saccharides is the formation of cyclic boronate esters. nih.gov The boronic acid moiety (B(OH)₂) reacts with 1,2- or 1,3-diols present in the sugar structure to form stable five- or six-membered rings. nih.govnih.gov This binding is dynamic and reversible, with the stability of the complex being influenced by factors such as pH, temperature, and the specific structure of the saccharide. mdpi.com

Research has shown that phenylboronic acids exhibit preferential binding to certain saccharides. The selectivity is often correlated with the relative abundance of the sugar's furanose form in aqueous solutions, which presents a syn-periplanar diol that is ideal for forming a stable complex. mdpi.com For instance, fructose, which has a significant portion of its structure in the furanose form, generally shows a strong interaction with boronic acids. nih.gov In contrast, glucose, which predominantly exists in a pyranose form, tends to have a weaker binding affinity. mdpi.comnih.gov

The interaction also extends to more complex glycans, such as sialic acids, which are often found at the terminus of glycan chains on cell surfaces and play critical roles in cell recognition and signaling. nih.govnih.gov The ability of boronic acids to bind to these terminal glycan structures makes them valuable tools for studying and targeting glycosylated proteins and cells. nih.gov

| Saccharide | Typical Binding Affinity | Key Structural Feature |

|---|---|---|

| Fructose | High | High percentage of reactive furanose form with cis-diols. mdpi.com |

| Glucose | Low to Moderate | Predominantly exists in a less reactive pyranose form. mdpi.comnih.gov |

| Ribose | High | Contains cis-diols in its furanose structure. nih.gov |

| Sialic Acid | Moderate to High | Contains a glycerol-like side chain with cis-diols. mdpi.com |

| Galactose | Moderate | Presence of cis-diols in its furanose form. mdpi.com |

Beyond saccharides, the boronic acid group can interact with specific amino acid residues within proteins. nih.gov This interaction is particularly notable with residues that have side chains capable of donating a pair of electrons to the electron-deficient boron atom. Key amino acids involved in such binding include serine, which has a hydroxyl group, and histidine, which has an imidazole (B134444) ring. nih.gov

This binding can be highly specific to the protein's active site. For example, boronic acid derivatives have been extensively studied as inhibitors of serine proteases, where the boronic acid forms a covalent adduct with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov This can lead to potent and often irreversible inhibition of the enzyme. nih.gov The interaction with histidine residues involves the coordination of a lone pair of electrons from the imidazole nitrogen to the boron atom. nih.gov These interactions are fundamental to the mechanism of action for several boronic acid-based drugs and are a key area of research for developing new enzyme inhibitors. nih.gov

| Amino Acid Residue | Side Chain Functional Group | Nature of Interaction | Significance |

|---|---|---|---|

| Serine | Hydroxyl (-CH₂OH) | Forms a covalent tetrahedral boronate adduct. nih.gov | Inhibition of serine proteases. nih.gov |

| Histidine | Imidazole | Coordination of nitrogen lone pair to boron. nih.gov | Binding to active sites of various enzymes. nih.gov |

| Lysine | Amine (-(CH₂)₄NH₂) | Donation of electron pair from nitrogen to boron. nih.gov | Potential for binding and enzyme inhibition. nih.gov |

| Threonine | Hydroxyl (-CH(OH)CH₃) | Potential for covalent bond formation similar to serine. nih.gov | Contributes to binding in enzyme active sites. |

Development of Biosensors and Diagnostic Tools

The specific and reversible binding properties of this compound make it a valuable component in the development of biosensors and diagnostic tools. nih.govmdpi.com These sensors are designed to detect biologically important molecules that contain cis-diol groups, such as glucose, glycated proteins, and bacterial cell wall components. nih.govresearchgate.net

Boronic acid-based biosensors can operate through various transduction mechanisms, including electrochemical and optical methods. nih.govmdpi.com For example, in an electrochemical sensor, this compound can be immobilized on an electrode surface. researchgate.net When the target analyte (e.g., glycated hemoglobin) binds to the boronic acid, it can alter the electrochemical properties of the electrode, such as capacitance or impedance, leading to a measurable signal. nih.govresearchgate.net

In fluorescent sensors, the binding event can trigger a change in the fluorescence of a nearby reporter molecule. This is often achieved through a photoinduced electron transfer (PET) mechanism, where the interaction with the saccharide modifies the electronic properties of the boronic acid-fluorophore conjugate, resulting in a change in fluorescence intensity. nih.gov Such sensors have been developed for the continuous monitoring of glucose levels. Boronic acid-functionalized materials have also been used to create sensor arrays for bacteria detection by binding to the diol groups present on bacterial cell walls. researchgate.net

Strategies for Enhanced Stability in Physiological Contexts

A significant challenge for the in vivo application of phenylboronic acids is their stability in physiological environments, which typically have a pH of around 7.4. The boronic acid moiety can be susceptible to oxidative degradation, which limits its long-term efficacy. dovepress.com To overcome this, various strategies have been developed to enhance the stability of compounds like this compound.

One effective approach is the incorporation of the boronic acid into a polymer backbone or nanoparticle structure. rsc.org For instance, this compound has been polymerized with other monomers to create stable nanoparticles. dovepress.comrsc.org This encapsulation not only protects the boronic acid from degradation but also improves its solubility and bioavailability. By embedding the molecule within a larger polymeric structure, its exposure to oxidative species in the physiological milieu is reduced, thereby prolonging its functional lifetime. rsc.org

Another strategy involves the formation of complexes with stabilizing agents. Certain molecules can interact with the boronic acid group, shielding it from degradation without inhibiting its ability to bind to the target diols. nih.gov The design of the molecular structure itself, by modifying the substituents on the phenyl ring, can also influence the electronic properties and steric environment of the boronic acid group, leading to enhanced stability.

Drug Delivery Systems and Controlled Release Mechanisms

Phenylboronic acid derivatives are increasingly being integrated into advanced drug delivery systems due to their ability to respond to specific biological triggers. mdpi.com The reversible nature of the boronate ester bond provides a mechanism for creating smart materials that can release therapeutic agents in a controlled manner. dovepress.comnih.gov

One of the most promising applications of this compound in drug delivery is the development of pH-sensitive systems. nih.govrsc.org The formation and hydrolysis of the boronate ester bond between the boronic acid and a diol-containing drug or carrier are highly dependent on pH. mdpi.com These bonds are generally stable at the physiological pH of blood (7.4) but are readily cleaved in more acidic environments. nih.govmdpi.com

This property is particularly advantageous for cancer therapy, as the microenvironment of solid tumors is often acidic (pH ~6.5) compared to healthy tissues. nih.gov Furthermore, after a nanoparticle drug carrier is taken up by a cancer cell via endocytosis, it is trafficked into endosomes and lysosomes, where the pH is even lower (pH 4.5-6.0). mdpi.com

Drug delivery systems can be designed where a therapeutic agent is attached to a this compound-containing polymer via a pH-labile boronate ester linkage. nih.gov The resulting nanoparticles can circulate stably in the bloodstream, minimizing premature drug release and associated side effects. rsc.orgnih.gov Upon reaching the acidic tumor microenvironment or after cellular uptake, the drop in pH triggers the hydrolysis of the boronate ester bond, leading to the rapid and targeted release of the drug directly at the site of action. mdpi.comnih.gov This strategy enhances the therapeutic efficacy of the drug while reducing systemic toxicity. nih.govmdpi.com

| pH Condition | Environment | Boronate Ester Bond Stability | Drug Release Profile |

|---|---|---|---|

| 7.4 | Normal Tissues / Bloodstream | Stable | Minimal / Slow Release mdpi.comnih.gov |

| 6.5 - 6.8 | Tumor Microenvironment | Less Stable / Hydrolysis begins | Accelerated Release mdpi.com |

| 4.5 - 6.0 | Endosomes / Lysosomes | Unstable / Rapid Hydrolysis | Rapid and Triggered Release mdpi.comnih.gov |

Implantable Biomedical Devices

The interface of materials science and medicine has led to the development of sophisticated implantable biomedical devices. Within this field, boronic acid derivatives, particularly functionalized phenylboronic acids, are emerging as critical components in the creation of responsive biomaterials. These materials are of significant interest for in-vivo sensing applications, most notably for the continuous monitoring of glucose in diabetic patients. rsc.orgnih.gov The unique ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those present in glucose, is the foundation of this application. mdpi.comnih.gov

Phenylboronic acid (PBA)-functionalized polymers have been extensively used to create stimuli-sensitive films and microcapsules that can respond to changes in glucose concentrations. mdpi.comnih.gov These responses can manifest as changes in permeability or even the decomposition of the material, which can be harnessed for drug delivery systems, such as glucose-triggered insulin (B600854) release. researchgate.netnih.gov For implantable sensors, these interactions are often designed to produce an electrochemical or optical signal. mdpi.comnih.gov

Hydrogels containing boronic acid derivatives are a particularly promising platform for implantable glucose sensors due to their biocompatibility and high sensitivity to glucose under physiological conditions. rsc.orgrsc.org These hydrogels can be immobilized on transducers, such as a quartz crystal microbalance, to provide real-time monitoring of glucose levels. rsc.org The design of these materials often involves the copolymerization of a boronic acid-containing monomer with other monomers to create a biocompatible and stable hydrogel network. The functionality of the phenylboronic acid, such as the "allylaminocarbonyl" group in this compound, can serve as a point of attachment for polymerization into a larger polymer structure, or for conjugation to a biocompatible backbone like chitosan. japsonline.com

The performance of these implantable devices is highly dependent on the chemical properties of the specific boronic acid derivative used. For instance, the pKa of the boronic acid is a critical factor, as it determines the pH at which it can effectively bind to glucose. japsonline.com Modifications to the phenyl ring of the boronic acid are often employed to tune the pKa to be within the physiological range. mdpi.com

Below is a table summarizing the types of phenylboronic acid-based platforms used in implantable biomedical devices and their primary functions.

| Platform Type | Functional Component | Primary Application | Principle of Operation |

| Hydrogels | Phenylboronic Acid Derivatives | Continuous Glucose Monitoring | Reversible binding of glucose to boronic acid moieties leading to changes in hydrogel properties (e.g., swelling, fluorescence). rsc.orgrsc.orgresearchgate.net |

| Layer-by-Layer Films | Phenylboronic Acid-Bearing Polymers | Glucose-Triggered Insulin Delivery | Changes in film permeability or decomposition in response to glucose, releasing encapsulated insulin. mdpi.comresearchgate.net |

| Microcapsules | Phenylboronic Acid-Modified Polymers | Drug Delivery Systems | Glucose-induced changes in the microcapsule structure leading to the release of therapeutic agents. mdpi.comresearchgate.net |

| Fluorescent Sensors | Fluorescent Arylboronic Acids | In-vivo Glucose Sensing | Modulation of fluorescence intensity or lifetime upon binding of glucose to the boronic acid. nih.gov |

Exploration of Biological Activities of Boronic Acid Derivatives

Boronic acid derivatives represent a versatile class of compounds with a wide range of biological activities, stemming from their unique chemical properties. The boron atom in boronic acids is a Lewis acid, allowing it to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups in diols and the active site residues of enzymes. This reactivity has been exploited in the design of various therapeutic and diagnostic agents.

One of the most well-established biological activities of boronic acid derivatives is their role as enzyme inhibitors. They are particularly effective as inhibitors of serine proteases, where the boronic acid moiety can mimic the tetrahedral transition state of peptide bond hydrolysis. This has led to the development of potent and selective inhibitors for a variety of enzymes implicated in human diseases.

The biological applications of boronic acid derivatives extend beyond enzyme inhibition. They have been investigated for their potential in the following areas:

Anticancer Agents: Certain boronic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. Their ability to target specific enzymes or cell surface carbohydrates, such as sialic acids which are overexpressed on some cancer cells, is a promising avenue for cancer therapy. nih.gov

Antimicrobial Agents: The interaction of boronic acids with essential enzymes in bacteria and fungi has led to the exploration of these compounds as potential antibacterial and antifungal agents.

Drug Delivery Systems: The ability of boronic acids to bind to saccharides has been utilized to develop targeted drug delivery systems. For example, boronic acid-functionalized nanoparticles can be designed to bind to specific cell surface glycans, thereby delivering a therapeutic payload to the target cells. japsonline.com

Biosensors: As discussed in the context of implantable devices, the reversible binding of boronic acids to diols makes them excellent candidates for the development of biosensors for the detection of carbohydrates and other diol-containing molecules. researchgate.net

The following table provides an overview of the key biological activities of boronic acid derivatives and the underlying mechanisms.

| Biological Activity | Mechanism of Action | Examples of Targets | Therapeutic/Diagnostic Potential |

| Enzyme Inhibition | Formation of a reversible covalent bond with active site residues (e.g., serine). | Serine Proteases | Anti-inflammatory, Antiviral, Anticancer |

| Anticancer | Inhibition of cancer-related enzymes, interaction with cell surface sialic acids. nih.gov | Proteasome, Cell Surface Glycans | Chemotherapy |

| Antimicrobial | Interference with essential microbial enzymes. | Bacterial and Fungal Proteases | Antibacterial and Antifungal Therapies |

| Drug Delivery | Reversible binding to diols on cell surfaces or target molecules. japsonline.com | Cell Surface Carbohydrates | Targeted Cancer Therapy, Gene Delivery |

| Biosensing | Reversible complexation with diols leading to a detectable signal. researchgate.net | Glucose, Catecholamines | Continuous Glucose Monitoring, Diagnostics |

Computational and Theoretical Studies

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For phenylboronic acid derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate vibrational frequencies, NMR chemical shifts, and electronic properties. ambeed.comscbt.comchemicalbook.comhoffmanchemicals.com

Such calculations for 3-Allylaminocarbonylphenylboronic acid would involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. punagri.com Furthermore, these methods could predict the preferred conformations of the molecule, particularly the orientation of the boronic acid and allylaminocarbonyl groups, which influences its interaction capabilities. punagri.com However, at present, no specific studies have published these quantum chemical data for this compound.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a ligand, such as this compound, when interacting with a biological target, like an enzyme or receptor. These simulations can reveal key binding modes, interaction energies, and the stability of the resulting complex over time.

A typical MD simulation would involve placing the this compound molecule in a solvated system with a target biomolecule. The simulation would track the atomic movements based on a force field, providing insights into how the compound establishes and maintains interactions within a binding pocket. This approach is crucial for understanding the mechanism of action for boronic acid-based inhibitors. Molecular docking studies often precede MD simulations to predict the initial binding pose. Despite the potential for these techniques to shed light on the biological activity of this compound, no such simulation studies have been reported in the literature.

Modeling of Catalytic Mechanisms and Transition States

Boronic acids are well-known for their ability to act as transition state analogues, which allows them to potently inhibit certain enzymes. Computational modeling is a key tool for investigating these mechanisms. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the reaction pathway that an enzyme catalyzes and understand how a boronic acid inhibitor mimics the transition state.

For an enzyme targeted by this compound, quantum mechanics/molecular mechanics (QM/MM) methods could be employed. This hybrid approach treats the active site (including the inhibitor) with high-level quantum mechanics while the rest of the protein is handled with more computationally efficient molecular mechanics. This would allow for a detailed analysis of the covalent bond formation between the boron atom and active site residues, a common feature of boronic acid inhibition. Currently, there are no published models of catalytic mechanisms or transition states involving this compound.

Computational Design of Novel Boronic Acid Scaffolds

Computational chemistry plays a vital role in the rational design of new drug candidates. Starting from a known scaffold like this compound, computational methods can be used to design novel derivatives with improved potency, selectivity, or pharmacokinetic properties.

Structure-based drug design would involve using the three-dimensional structure of a target protein to design new boronic acid derivatives that have enhanced interactions with the active site. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of related compounds to build a model that predicts the biological activity based on chemical structure. These computational strategies could guide the synthesis of more effective molecules based on the this compound framework. However, there is no available research detailing the computational design of novel scaffolds derived from this specific compound.

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Methodologies

The synthesis of functionalized phenylboronic acids is a well-established field, and future innovations are likely to focus on improving efficiency, sustainability, and structural diversity. For a molecule like 3-Allylaminocarbonylphenylboronic acid, synthetic strategies would likely revolve around the late-stage functionalization of a phenylboronic acid core or the early introduction of the allylaminocarbonyl moiety followed by borylation.

Future synthetic approaches could include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based protocols for the amidation of 3-boronobenzoic acid with allylamine (B125299) could provide a more efficient and reproducible route to the target compound.

Catalytic Borylation: Advances in transition metal-catalyzed C-H borylation could enable the direct and selective installation of the boronic acid group onto a pre-functionalized N-allylbenzamide scaffold. This would offer a more atom-economical approach compared to traditional methods.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing area. Future research may explore the potential of enzymes to catalyze the formation of the amide bond or other key steps in the synthesis of this compound, leading to greener and more selective processes.

| Synthetic Approach | Potential Advantages |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility |

| Catalytic C-H Borylation | High atom economy, direct functionalization |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability |

Expansion of the Catalytic Spectrum

Phenylboronic acids are known to act as catalysts in a variety of organic transformations, primarily leveraging the Lewis acidity of the boron atom. The presence of both a boronic acid and a potentially coordinating allylaminocarbonyl group in this compound suggests intriguing possibilities for its catalytic applications.

Future research could explore its utility in:

Bifunctional Catalysis: The amide group could potentially act as a hydrogen bond donor or acceptor, working in concert with the Lewis acidic boronic acid to activate substrates and control stereoselectivity in reactions such as aldol (B89426) additions or Diels-Alder reactions.

Immobilized Catalysis: The allyl group provides a convenient handle for polymerization or grafting onto solid supports. This would allow for the development of recyclable and reusable catalysts, enhancing the sustainability of catalytic processes.

Asymmetric Catalysis: By incorporating chiral elements into the allyl group or by using chiral additives that coordinate to the boronic acid, it may be possible to develop enantioselective catalytic systems based on this scaffold.

Advanced Materials Integration

The dual functionality of this compound makes it a promising building block for the creation of advanced materials with tailored properties. The allyl group is readily polymerizable, while the phenylboronic acid moiety can engage in reversible covalent interactions with diols, a feature widely exploited in the design of "smart" materials.

Emerging research avenues in materials science could include:

Stimuli-Responsive Polymers: Polymers incorporating this compound could exhibit responsiveness to changes in pH and the presence of sugars. This could lead to the development of materials for controlled drug release, self-healing hydrogels, and sensors. researchgate.netresearchgate.net The interaction of the boronic acid with diols is a key principle in these applications. researchgate.net

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, imparting them with specific recognition capabilities for biological molecules like glycoproteins. mdpi.comnih.gov

Organic-Inorganic Hybrid Materials: The ability of the boronic acid to bind to metal oxides could be exploited to create hybrid materials with enhanced mechanical, thermal, or electronic properties.

| Material Type | Potential Application | Key Functional Group |

| Stimuli-Responsive Polymers | Controlled drug release, self-healing materials | Phenylboronic acid |

| Functionalized Nanoparticles | Biosensing, targeted drug delivery | Phenylboronic acid |

| Organic-Inorganic Hybrids | Advanced composites, coatings | Phenylboronic acid |

Next-Generation Biomedical Applications

The biomedical field has seen a surge of interest in phenylboronic acid derivatives due to their ability to interact with saccharides, which are abundant on cell surfaces and play crucial roles in biological processes. This recognition capability, combined with the potential for polymerization and bioconjugation, positions this compound as a candidate for various next-generation biomedical applications.

Future research is anticipated in the following areas:

Targeted Drug Delivery: Phenylboronic acid moieties can target sialic acid residues that are often overexpressed on the surface of cancer cells. nih.govacs.org Nanoparticles or polymers decorated with this compound could therefore be used to selectively deliver therapeutic agents to tumors, minimizing off-target effects. nih.govrsc.org

Glucose Sensing and Insulin (B600854) Delivery: The reversible binding of phenylboronic acids to glucose has been extensively explored for the development of glucose-responsive systems for diabetes management. researchgate.netrsc.org Materials incorporating this compound could be designed to release insulin in response to elevated glucose levels. researchgate.netrsc.org

Diagnostic Tools and Bioimaging: By attaching a fluorescent dye or a contrast agent to the molecule, it could be developed into a probe for the detection and imaging of specific cell types or biological processes involving glycoproteins. acs.orgnih.gov

| Biomedical Application | Rationale |

| Targeted Cancer Therapy | Phenylboronic acid's affinity for sialic acids on cancer cells. nih.govacs.org |

| Glucose-Responsive Insulin Delivery | Reversible binding of phenylboronic acid to glucose. researchgate.netrsc.org |

| Diagnostics and Bioimaging | Potential for conjugation with imaging agents and specific targeting. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Allylaminocarbonylphenylboronic acid, and how do reaction conditions influence yield?

- Methodology : Suzuki-Miyaura coupling is a common strategy for arylboronic acid derivatives. For this compound, start with a halogenated precursor (e.g., 3-bromoallylaminocarbonylbenzene) and react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Optimal yields (>70%) are achieved using 1,2-dimethoxyethane as a solvent and Na₂CO₃ as a base at 80–100°C .

- Key Considerations : Monitor anhydride formation, a common side reaction in boronic acid synthesis, via FT-IR (peaks ~1370 cm⁻¹ for B-O stretching) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹¹B NMR : Confirm boronic acid identity (δ ~30 ppm for trigonal planar BO₃) and detect boroxine impurities (δ ~18 ppm) .

- Single-crystal XRD : Resolve molecular geometry, as demonstrated for 3-Aminophenylboronic acid monohydrate, which forms planar dimers via O–H⋯O hydrogen bonds .

- HPLC-MS : Quantify purity (>98% for research-grade material) and detect hydrolytic degradation products .

Q. What storage conditions prevent degradation of phenylboronic acid derivatives like this compound?

- Guidelines : Store under anhydrous conditions at 0–6°C to inhibit boroxine formation. Use desiccants (e.g., silica gel) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How do electronic and steric effects of the allylaminocarbonyl group influence the reactivity of this compound in cross-coupling reactions?

- DFT Analysis : Computational studies on similar compounds (e.g., 3-Formylphenylboronic acid) reveal that electron-withdrawing groups (e.g., carbonyl) reduce boron’s Lewis acidity, slowing transmetallation in Suzuki reactions. Adjust Pd catalyst loading (1–5 mol%) to compensate .

- Steric Considerations : The allylaminocarbonyl group may hinder access to the boron center, requiring bulky ligands (e.g., SPhos) to enhance catalytic turnover .

Q. What strategies resolve contradictions in binding affinity data for this compound with diols or proteins?

- Troubleshooting :

- pH Control : Boronic acids bind diols optimally at pH > 8.5 (pKa ~8.2 for arylboronic acids). Use buffered solutions (e.g., Tris-HCl) to stabilize binding .

- Competitive Assays : Perform ITC (Isothermal Titration Calorimetry) with control ligands (e.g., fructose) to validate specificity .

Q. How can computational modeling predict the supramolecular interactions of this compound with biomolecules?

- Protocol :

- DFT/B3LYP Modeling : Optimize geometry at the 6-311++G(d,p) basis set to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces, revealing nucleophilic attack sites .

- Molecular Docking : Use AutoDock Vina to simulate binding with glucose transporters (e.g., GLUT1), leveraging crystallographic data from related boronic acid complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.